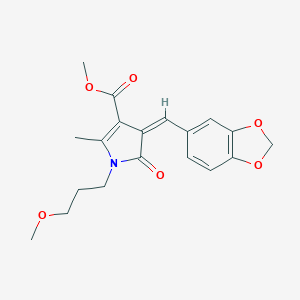![molecular formula C25H22FN5O3S B302447 2-fluoro-N-[3-(5-{[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B302447.png)
2-fluoro-N-[3-(5-{[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-[3-(5-{[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community. It is a potent inhibitor of a specific protein that plays a crucial role in the development of certain diseases.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-[3-(5-{[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide involves the inhibition of a specific protein that plays a crucial role in the development of cancer and other diseases. This protein is involved in several cellular processes, including cell growth, proliferation, and survival. By inhibiting this protein, 2-fluoro-N-[3-(5-{[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide can effectively halt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-fluoro-N-[3-(5-{[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide has several biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-fluoro-N-[3-(5-{[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide for lab experiments is its potency and specificity. It can effectively inhibit the target protein at low concentrations, making it a valuable tool for studying the role of this protein in disease development. However, one limitation of this compound is its cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-fluoro-N-[3-(5-{[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide. One direction is the further optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is the exploration of its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the role of the target protein in disease development and progression can be further elucidated using this compound.
Métodos De Síntesis
The synthesis of 2-fluoro-N-[3-(5-{[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide involves several steps. The first step is the synthesis of 2-fluoro-N-[3-(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide. This is achieved by reacting 2-fluoro-N-(3-nitrophenyl)benzamide with hydrazine hydrate and sodium acetate. The resulting product is then reacted with thionyl chloride to produce 2-fluoro-N-[3-(5-chloro-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide. The final step involves reacting this product with 2-(2-methoxyanilino)-2-oxoethyl mercaptan to produce the desired compound.
Aplicaciones Científicas De Investigación
2-fluoro-N-[3-(5-{[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of a specific protein that is involved in the development of cancer and other diseases. Several studies have shown that this compound can inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and immunomodulatory properties.
Propiedades
Nombre del producto |
2-fluoro-N-[3-(5-{[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C25H22FN5O3S |
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
2-fluoro-N-[3-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]benzamide |
InChI |
InChI=1S/C25H22FN5O3S/c1-31-23(16-8-7-9-17(14-16)27-24(33)18-10-3-4-11-19(18)26)29-30-25(31)35-15-22(32)28-20-12-5-6-13-21(20)34-2/h3-14H,15H2,1-2H3,(H,27,33)(H,28,32) |
Clave InChI |
QVGBLAWWFZNWJL-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F |
SMILES canónico |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-3-chlorophenyl)-2-{2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B302364.png)
![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B302365.png)
![N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B302366.png)
![N-(3,4-dimethylphenyl)-2-{4-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B302367.png)
![4-{[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B302369.png)
![5-{[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302370.png)
![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302371.png)
![methyl 4-chloro-3-[5-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B302372.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B302373.png)
![5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302375.png)
![ethyl 4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B302377.png)

![(4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium](/img/structure/B302384.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B302386.png)